3-(4-chlorophenyl)-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one

Medicinal Chemistry Antimicrobial SAR Chemical Biology

3-(4-chlorophenyl)-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one (CAS 5102-36-3) is a synthetic, heterocyclic small molecule with the molecular formula C11H8ClN5OS and a molecular weight of 293.73 g/mol. It belongs to the 4-thiazolidinone class, characterized by a core thiazolidine ring, and is functionalized with a 1,2,4-triazol-4-ylimino moiety at the 2-position and a 4-chlorophenyl group at the N-3 position.

Molecular Formula C11H8ClN5OS
Molecular Weight 293.73
CAS No. 5102-36-3
Cat. No. B2822394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-chlorophenyl)-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one
CAS5102-36-3
Molecular FormulaC11H8ClN5OS
Molecular Weight293.73
Structural Identifiers
SMILESC1C(=O)N(C(=NN2C=NN=C2)S1)C3=CC=C(C=C3)Cl
InChIInChI=1S/C11H8ClN5OS/c12-8-1-3-9(4-2-8)17-10(18)5-19-11(17)15-16-6-13-14-7-16/h1-4,6-7H,5H2/b15-11+
InChIKeyRCHXEYSWPLCLGP-RVDMUPIBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Chlorophenyl)-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one (CAS 5102-36-3): Sourcing a Structurally Distinctive Thiazolidinone-Triazole Hybrid


3-(4-chlorophenyl)-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one (CAS 5102-36-3) is a synthetic, heterocyclic small molecule with the molecular formula C11H8ClN5OS and a molecular weight of 293.73 g/mol. It belongs to the 4-thiazolidinone class, characterized by a core thiazolidine ring, and is functionalized with a 1,2,4-triazol-4-ylimino moiety at the 2-position and a 4-chlorophenyl group at the N-3 position . This specific arrangement creates a unique scaffold for exploring structure-activity relationships (SAR) in antimicrobial and anticancer drug discovery, distinguishing it from other more common 4-thiazolidinones [REFS-1, REFS-2].

Why Generic Thiazolidinone Substitution Fails for CAS 5102-36-3: The Critical Role of Regioisomerism and Substituent Effects


In the broad class of 4-thiazolidinones, even minor structural variations lead to profound differences in biological activity, making generic substitution highly unreliable. For the target compound, the key differentiator is its regiospecific combination of an N-imino-linked 1,2,4-triazole at the 2-position and an N-aryl (4-chlorophenyl) group at the 3-position. This is fundamentally distinct from the more common 3-(1,2,4-triazol-5-yl)-2-aryl-thiazolidin-4-one regioisomers, where the triazole and aryl groups are reversed . Literature on analogous series confirms that antibacterial and antifungal potency is exquisitely sensitive to the nature and position of substituents on both the phenyl and triazole rings, as well as the atom linking them [REFS-1, REFS-2]. Simply sourcing a 'triazole-thiazolidinone' without specifying this exact N-imino linkage and substitution pattern will almost certainly result in a compound with a different, and likely inferior, target interaction profile for a given assay.

Quantitative Evidence for Differentiating CAS 5102-36-3: A Procurement-Focused Guide


Structural & Regiochemical Differentiation from the Common 3-Triazolyl-2-aryl Isomer

The target compound possesses an N-imino-linked 1,2,4-triazole at the thiazolidinone 2-position and a 4-chlorophenyl group at the N-3 position. This regioisomer is structurally distinct from the more widely studied 3-(1,2,4-triazol-5-yl)-2-aryl-thiazolidin-4-one scaffold, such as compound 7c (2-(4-chlorophenyl)-3-(5-(3-chlorophenyl)-2H-1,2,4-triazol-3-yl)thiazolidin-4-one) . In the latter, the substitution pattern is reversed: the aryl group is at position 2, and the triazole is at position 3. This fundamental difference in connectivity can lead to divergent binding modes and biological profiles, making the target compound a distinct chemical probe for exploring novel chemical space [1].

Medicinal Chemistry Antimicrobial SAR Chemical Biology

N-3 Substitution: 4-Chlorophenyl vs. Phenyl and Ethyl Analogues

The 4-chlorophenyl substituent on the N-3 of the thiazolidinone ring modulates both electronic and lipophilic properties compared to non-halogenated or aliphatic analogues. The calculated logP (cLogP) for a closely related 4-chlorophenyl derivative is approximately 5.12, significantly higher than that of a non-halogenated analogue (e.g., 3-phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one, CAS 5181-23-7) [1]. In a published series of 1,2,4-triazole-based 4-thiazolidinones, the presence of an electron-withdrawing 4-chloro substituent on the phenyl ring was shown to be a key factor for antimycobacterial activity, with the 4-chloro derivative demonstrating superior potency compared to 4-nitro and 4-fluoro analogues [1].

Drug Design Lipophilicity Modulation Pharmacokinetics

2-Imino vs. 2-Oxo/2-Thioxo Derivatives: Impact on Reactivity and Target Engagement

The target compound features a 2-imino linkage to the 1,2,4-triazole, as opposed to the 2-oxo or 2-thioxo groups found in many commercial thiazolidinone libraries. This imine functionality is more basic and can act as a hydrogen-bond acceptor or donor after tautomerization, offering different interaction possibilities with biological targets. In molecular docking studies of analogous 1,2,4-triazole-based 4-thiazolidinones, the imino/amino groups were found to form crucial hydrogen bonds with active site residues (e.g., Asn83, Arg310, Ser82) of the bacterial MurB enzyme [1]. A 2-thioxo or 2-oxo analogue would lack this specific interaction mode, potentially resulting in weaker target binding.

Medicinal Chemistry Heterocyclic Reactivity Enzyme Inhibition

Antifungal Activity Profile of the 1,2,4-Triazole-4-Thiazolidinone Class

The 1,2,4-triazole-thiazolidin-4-one hybrid class has demonstrated promising antifungal activity in multiple studies. In a series of 3-(1,2,4-triazol-5-yl)-4-thiazolidinones, several compounds exhibited fungicidal activity, with compound 1s showing an MIC <1 µg/mL against Aspergillus arrhizus and MICs of ≤1 µg/mL against Candida albicans [1]. In a separate study on [5-(substituted phenyl)-4H-1,2,4-triazol-4-yl]thiazolidin-4-ones, compounds containing 4-Cl, 4-Br, and 4-F substituents on the phenyl ring exhibited excellent to good antifungal activity, with a 2-Br derivative showing significant activity against C. albicans (MIC 200 µg/mL) . The target compound, with its 4-chlorophenyl and triazol-4-ylimino groups, is positioned to be evaluated within this active chemical space.

Antifungal Discovery Candida albicans Aspergillus

Physicochemical Property Profile for Library Design

The compound's physicochemical properties align well with drug-like chemical space. Its molecular weight (293.73 g/mol) and formula (C11H8ClN5OS) place it within the lower range of the 4-thiazolidinone class, which often has higher molecular weight derivatives. The calculated boiling point is 492.9±47.0 °C and density is 1.62±0.1 g/cm³ (predicted) . For context, many active 4-thiazolidinone-triazole hybrids in recent studies have molecular weights exceeding 390 Da and cLogP values >5 [1]. The lower molecular weight of the target compound suggests superior permeability and solubility, making it a more attractive starting point for lead optimization campaigns.

Chemical Library Lead Optimization Drug-likeness

Application Scenarios for 3-(4-Chlorophenyl)-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one (CAS 5102-36-3)


Scaffold-Hopping and SAR Exploration in Antibacterial Drug Discovery Targeting MurB

Use the compound as a core scaffold for synthesizing a focused library of N-imino linked triazole-thiazolidinones. Molecular docking studies on analogous compounds have shown favorable binding interactions with the bacterial MurB enzyme [1]. The unique 2-imino-triazole regioisomer provides a new vector for exploring the MurB active site, which is inaccessible with the more common 3-triazolyl-2-aryl isomers. Procure the compound at >95% purity from a reputable vendor to ensure the SAR conclusions are not confounded by impurities.

Antifungal Lead Generation and Spectrum of Activity Profiling

Incorporate the compound into an antifungal screening cascade. The 1,2,4-triazole-4-thiazolidinone class has demonstrated potent fungicidal activity, with some analogues achieving MICs below 1 µg/mL against clinically relevant pathogens like Aspergillus arrhizus and Candida albicans [2]. The specific 4-chlorophenyl substitution on the target compound is a known activity-enhancing feature in this class [1]. Compare its activity profile directly against fluconazole and other clinical antifungals to identify spectrum-of-activity differentiators.

Chemical Probe for Investigating Halogen Bonding in Protein-Ligand Interactions

The 4-chlorophenyl substituent on the N-3 position presents a strategic opportunity to study halogen bonding interactions with target proteins. In the context of 4-thiazolidinone SAR, the 4-chloro group has been shown to be superior to nitro, fluoro, and methoxy groups for antimycobacterial activity [1]. The target compound can be used alongside its non-halogenated phenyl analogue (CAS 5181-23-7) to isolate the contribution of the chlorine atom to binding affinity and target engagement.

Physicochemical Property Benchmarking for Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 293.73 g/mol, the compound sits at the boundary between fragments and lead-like molecules . Its high purity (≥95%) and commercial availability make it suitable for direct use in fragment screening campaigns or biophysical assays (e.g., SPR, TSA, or X-ray crystallography). The presence of multiple heteroatoms (N, O, S, Cl) offers diverse possibilities for forming specific interactions with protein targets, while its moderate complexity provides a solid foundation for structure-based optimization.

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